パルミトイルテトラペプチド-7

説明

Palmitoyl Tetrapeptide-7 can suppress the production of excess interleukins, therefore inhibiting unnecessary inappropriate inflammatory responses and glycation damage.

科学的研究の応用

抗炎症および免疫調節効果

パルミトイルテトラペプチド-7は、皮膚のケラチノサイトおよび線維芽細胞によるインターロイキン-6(IL-6)の産生を減少させることが示されています。 IL-6は、炎症のメディエーターであり、細胞外マトリックス成分の分解につながり、しわの形成を促進し、皮膚のハリと弾力性を低下させる可能性があります .

しわの減少と肌の弾力性

この化合物は免疫グロブリンGの活性を模倣し、皮膚に炎症を停止するように信号を送ります。 研究では、しわの減少とコラーゲン含有量の増加における有効性が実証されており、皮膚の質感と弾力性の向上に貢献しています .

化粧品配合のトレンド

This compoundは、エイジングケア化粧品配合で最も使用されているペプチドの1つです。 トレンドは、これらのペプチドを得るための主要な供給源として、合成からバイオテクノロジー処理へと移行しています .

UVB照射への反応

免疫グロブリンGの断片であるthis compoundは、基礎的な設定でIL-6の分泌を減少させ、UVB照射後に抗炎症剤として作用し、皮膚を日焼けから保護するのに役立ちます .

作用機序

Target of Action

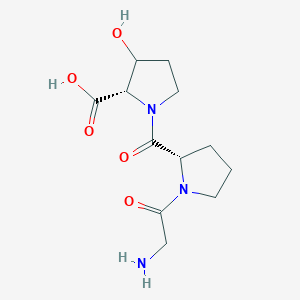

Palmitoyl Tetrapeptide-7, also known as Pal-Gly-Gln-Pro-Arg-OH, primarily targets keratinocytes and fibroblasts , which are key cells in the skin . It specifically interacts with these cells to regulate the production of Interleukin-6 (IL-6) , a mediator of inflammation .

Mode of Action

Palmitoyl Tetrapeptide-7 acts as a cellular messenger . It reduces the production of IL-6 by keratinocytes and fibroblasts . This reduction in IL-6 production is particularly significant in a basal setting and after exposure to UVB-irradiation .

Biochemical Pathways

The primary biochemical pathway affected by Palmitoyl Tetrapeptide-7 involves the regulation of inflammatory responses . By inhibiting the excessive release of IL-6, Palmitoyl Tetrapeptide-7 helps to alleviate inappropriate inflammatory reactions and glycation damage .

Pharmacokinetics

This allows it to effectively interact with its targets and exert its anti-inflammatory and anti-aging effects .

Result of Action

The molecular and cellular effects of Palmitoyl Tetrapeptide-7’s action are primarily related to its anti-inflammatory properties . By reducing IL-6 production, it leads to a slower degradation of the extracellular matrix components, thereby reducing wrinkle formation and enhancing skin firmness and elasticity . This protective effect helps to preserve the skin’s natural youthfulness and boost its replenishment .

Action Environment

Environmental factors such as exposure to pollutants, free radicals, or other chemicals can induce inflammation and increase IL-6 production . Palmitoyl Tetrapeptide-7 can help to mitigate these effects by reducing IL-6 production, thereby protecting the skin from inflammation-related damage . Additionally, its anti-inflammatory action extends to reducing melanin production, which can be influenced by environmental factors .

生化学分析

Biochemical Properties

Palmitoyl Tetrapeptide-7 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The carbonyl group (C=O) present in the amide bonds between amino acids plays a crucial role in stabilizing the peptide structure through hydrogen bonds . The hydroxyl groups (-OH) present on the side chain of glutamine allow additional hydrogen bonds that can help stabilize the peptide structure and interact with other molecules in the skin .

Cellular Effects

Palmitoyl Tetrapeptide-7 has notable effects on various types of cells and cellular processes. It influences cell function by reducing the production of interleukin-6 (IL-6), a pro-inflammatory cytokine that plays a key role in inflammatory processes in the body, including the skin . When IL-6 is present in high concentrations, it leads to increased inflammation, which can accelerate the breakdown of collagen and other important structural proteins in the skin, thus speeding up skin aging .

Molecular Mechanism

The mechanism of action of Palmitoyl Tetrapeptide-7 is based on reducing the production of interleukin-6 (IL-6) by keratinocytes and fibroblasts, key cells in the skin . Interleukin-6 is a mediator of inflammation that causes faster degradation of extracellular matrix components, promotes wrinkle formation, and reduces skin firmness and elasticity .

Temporal Effects in Laboratory Settings

The effects of Palmitoyl Tetrapeptide-7 change over time in laboratory settings. In vitro studies have shown that Palmitoyl Tetrapeptide-7 significantly reduces the production of interleukin depending on the dose . The higher the concentration of Palmitoyl Tetrapeptide-7, the greater the reduction in interleukin production (up to 40%) .

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-(hexadecanoylamino)acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H62N8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(44)39-24-30(45)40-25(20-21-28(35)43)32(47)42-23-16-18-27(42)31(46)41-26(33(48)49)17-15-22-38-34(36)37/h25-27H,2-24H2,1H3,(H2,35,43)(H,39,44)(H,40,45)(H,41,46)(H,48,49)(H4,36,37,38)/t25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRKJQSLKLYWBQ-QKDODKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176644 | |

| Record name | Palmitoyl tetrapeptide-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221227-05-0 | |

| Record name | Palmitoyl tetrapeptide-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221227050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl tetrapeptide-7 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitoyl tetrapeptide-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL TETRAPEPTIDE-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q41S464P1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B550807.png)